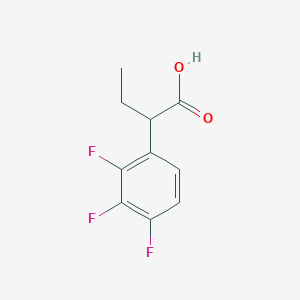

2-(2,3,4-Trifluorophenyl)butanoic acid

Description

Structural Classification and Nomenclature within Fluorinated Organic Acids

Fluorinated organic acids are carboxylic acids containing one or more fluorine atoms. The nomenclature of these compounds follows the IUPAC system, where the position and number of fluorine atoms on the aromatic ring are specified. In the case of 2-(2,3,4-Trifluorophenyl)butanoic acid, the name indicates a butanoic acid backbone substituted at the second carbon with a trifluorophenyl group. The numbers 2,3,4 specify the positions of the three fluorine atoms on the phenyl ring.

This structural motif places it within a class of compounds that are isomers, differing only in the substitution pattern of the fluorine atoms on the phenyl ring. A notable and extensively researched isomer is the 2,4,5-trifluorophenyl substituted butanoic acid, particularly its amino derivatives.

Research Significance of Fluorinated Butanoic Acid Scaffolds in Medicinal Chemistry and Organic Synthesis

The butyric acid scaffold is a fundamental structure in several human metabolites, playing roles in cellular energy and biosynthesis. researchgate.net The incorporation of fluorine into this scaffold can modulate its bioactivity. researchgate.net Fluorinated butanoic acid scaffolds have become particularly significant as building blocks in the synthesis of pharmaceuticals.

A prime example of the importance of this class of compounds is the role of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid as a key intermediate in the synthesis of Sitagliptin (B1680988). lookchem.comresearchgate.netchemicalbook.com Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. lookchem.comchemicalbook.com The trifluorophenyl group in this molecule is crucial for its inhibitory activity. The synthesis and application of this and related compounds are the subjects of extensive research, highlighting the potential of other isomers, such as this compound, in medicinal chemistry.

Overview of Current Research Trajectories for Trifluorophenylbutanoic Acid Analogues

Current research on trifluorophenylbutanoic acid analogues is largely driven by their potential as intermediates in the synthesis of bioactive molecules. Studies have focused on developing efficient and stereoselective synthetic routes to these compounds. For instance, various methods have been explored for the preparation of amino derivatives of 4-(2,4,5-trifluorophenyl)butanoic acid, a crucial component of Sitagliptin. researchgate.net

Furthermore, research has extended to modifying the butanoic acid backbone and the trifluorophenyl ring to create new derivatives with potentially enhanced pharmacological properties. For example, a derivative combining 3-amino-4-(2,4,5-trifluorophenyl)butyric acid with menthol (B31143) has been synthesized and shown to have significant hypoglycemic effects in mouse models. nih.gov This indicates a promising avenue for the development of new therapeutic agents based on the trifluorophenylbutanoic acid scaffold. While direct research on this compound is limited, the ongoing exploration of its analogues suggests a fertile ground for future investigations into its own synthetic utility and biological activity.

Chemical and Physical Properties of this compound

While extensive research on this compound is not yet available, some of its basic chemical and physical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C10H9F3O2 | nih.govappchemical.com |

| Molecular Weight | 218.1725 g/mol | appchemical.com |

| CAS Number | 1342382-96-0 | appchemical.combldpharm.com |

| SMILES | CCC(c1ccc(c(c1F)F)F)C(=O)O | appchemical.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2-(2,3,4-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c1-2-5(10(14)15)6-3-4-7(11)9(13)8(6)12/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

VXWCILZZYVKFSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=C(C=C1)F)F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trifluorophenylbutanoic Acid Derivatives

Strategies for Carbon-Carbon Bond Formation in the Butanoic Acid Chain

2,4,5-Trifluorophenylacetic acid serves as a valuable and common starting material for building more complex molecules. chemicalbook.comgoogle.com It provides the trifluorophenyl ring and the first two carbon atoms of the butanoic acid chain already in place. This intermediate is particularly noted for its role in the synthesis of Sitagliptin (B1680988), an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used in the treatment of type 2 diabetes. chemicalbook.comgoogle.comossila.com Synthetic routes starting from this precursor typically involve extending the two-carbon acid chain to the required four-carbon butanoic acid structure through reactions such as homologation or condensation with a two-carbon synthon.

Condensation reactions provide a powerful tool for carbon-carbon bond formation, starting with an aldehyde functional group on the trifluorophenyl ring. One notable approach is the Stobbe condensation, which has been employed in the synthesis of intermediates for Sitagliptin. researchgate.net In this strategy, 2,4,5-trifluorobenzaldehyde (B50696) is reacted with dimethyl succinate. researchgate.net This reaction forms an itaconic acid derivative (an unsaturated dicarboxylic acid ester), which contains the necessary carbon framework. Subsequent chemical modifications, such as selective reduction of one of the carboxylic acid groups and the double bond, can then be performed to yield the desired saturated butanoic acid chain. This method is advantageous for creating the core structure in a single, efficient step. researchgate.net

The Wittig reaction is a versatile and widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction can be strategically applied to the synthesis of trifluorophenylbutanoic acid precursors. The process would typically involve reacting a trifluorophenyl aldehyde (like 2,4,5-trifluorobenzaldehyde) with an appropriate phosphorus ylide containing a two-carbon ester moiety. This creates an α,β-unsaturated butenoate ester. The resulting alkene can then be readily converted to the saturated butanoic acid chain through catalytic hydrogenation. A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, which avoids the formation of isomeric byproducts often seen in elimination reactions. libretexts.org While the direct application to 2-(2,3,4-Trifluorophenyl)butanoic acid is a strategic possibility, the principle has been successfully used in synthesizing other fluorinated butan-4-olides from fluorinated pyruvate (B1213749) building blocks. researchgate.net

A specific and effective method has been developed for the synthesis of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, a key β-ketoacid intermediate. This process utilizes 2,4,5-trifluorophenylacetonitrile (B1303388) as the starting material. google.comgoogle.com The synthesis involves a Reformatsky-type reaction where the acetonitrile (B52724) derivative is reacted with ethyl α-bromoacetate in the presence of activated zinc in a solvent such as tetrahydrofuran (B95107) (THF). google.com This step forms the intermediate ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate. google.comgoogle.com The subsequent step is the hydrolysis of the ethyl ester using a base like sodium hydroxide (B78521), followed by acidification with a dilute acid (e.g., hydrochloric acid) to yield the final product, 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid. google.comgoogle.com This method is advantageous as it uses readily available and cheaper raw materials and avoids highly toxic or hazardous reagents, making it suitable for industrial-scale production. google.com

| Step | Reactants | Reagents & Conditions | Product | Yield | Purity |

|---|---|---|---|---|---|

| 1 | 2,4,5-Trifluorophenylacetonitrile, Ethyl α-bromoacetate | Activated Zinc, THF, 25°C | Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate | Intermediate | Intermediate |

| 2 | Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate | 1. Sodium Hydroxide (hydrolysis) 2. Dilute Hydrochloric Acid (acidification to pH 4) | 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic acid | ~70% | 98.0% |

Data derived from patent CN102320957A, which describes a specific example of the synthesis. google.com

Stereoselective Synthesis of Chiral Trifluorophenylbutanoic Acid Derivatives

Many pharmaceutical applications require enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. Therefore, the development of stereoselective synthetic methods for chiral trifluorophenylbutanoic acid derivatives is of paramount importance.

Asymmetric hydrogenation is a powerful and atom-economical technique for establishing stereocenters with high enantiomeric purity. ub.edu This method is a cornerstone in the industrial synthesis of Sitagliptin, which is the (R)-enantiomer of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (after deprotection). researchgate.net

The synthesis often begins by creating an unsaturated precursor, such as an enamine or an α,β-unsaturated ester, which contains a pro-chiral double bond. This precursor is then hydrogenated using a chiral catalyst, typically a transition metal complex (e.g., Iridium, Rhodium, or Ruthenium) coordinated to a chiral ligand (e.g., DuPhos, BPE ligands). researchgate.netub.edu The chiral environment provided by the catalyst directs the addition of hydrogen across the double bond from a specific face, leading to the preferential formation of one enantiomer over the other. This approach allows for the synthesis of the desired chiral β-amino acid moiety with excellent enantiomeric excess (>99% ee), which is crucial for the final drug's efficacy. researchgate.net

Chiral Pool Approaches, e.g., Utilizing (S)-Serine or L-Methionine as Starting Materials

Chiral pool synthesis leverages readily available, enantiomerically pure natural products, such as amino acids, as starting materials to impart chirality to the target molecule. (S)-Serine has been successfully employed for the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.net This multi-step approach capitalizes on the inherent chirality of (S)-serine to construct the desired stereocenter.

| Starting Material | Key Intermediate | Key Reaction | Product | Overall Yield |

| (S)-Serine | N- and O-protected (R)-aziridin-2-methanol | Aziridine (B145994) ring-opening with (2,4,5-trifluorophenyl)magnesium bromide | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 30% (in 10 steps) researchgate.netresearchgate.net |

Diastereoselective Reactions and Chiral Auxiliary Strategies

Diastereoselective reactions and the use of chiral auxiliaries represent another powerful strategy for synthesizing enantiomerically pure trifluorophenylbutanoic acid derivatives. These methods involve temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed.

One notable application is the highly diastereoselective aziridination of N-tert-butanesulfinyl ketimino esters. organic-chemistry.org This method provides access to α-quaternary aziridine-2-carboxylates, which are valuable precursors to chiral amino acids. The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the addition of a sulfur ylide to the ketimine to form the aziridine ring with high stereocontrol (>97:3 diastereomeric ratio). organic-chemistry.org The auxiliary can then be cleaved to reveal the chiral amine.

Another approach involves the asymmetric hydrogenation of a prochiral precursor, followed by a stereoselective Hofmann rearrangement to install the chiral β-amino acid moiety. researchgate.netnih.gov This strategy has been successfully applied in the formal synthesis of Sitagliptin, where the key chiral intermediate is a Boc-protected amino acid. nih.gov

Enantioselective Syntheses of Hydroxy- and Amino-Substituted Analogues

Enantioselective synthesis aims to create a specific enantiomer of a chiral product from a prochiral substrate using a chiral catalyst or reagent. This approach is highly efficient as it avoids the separation of enantiomers required in racemic synthesis.

For amino-substituted analogues, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy. nih.gov Additionally, catalytic enantioselective allylation reactions have been developed for the synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH2-amines, achieving high yields and enantiomeric ratios (>99:1 er). nih.gov

| Target Compound | Key Strategy | Catalyst/Reagent | Enantiomeric Excess (ee) |

| (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | Organocatalytic α-oxyamination | L-proline | >99% researchgate.net |

| (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | Organocatalytic α-oxyamination | D-proline | >99% researchgate.net |

| α-Trifluoromethyl Amines | Catalytic enantioselective reduction | Chiral metal complexes | High ee nih.gov |

Synthesis of Key Intermediates: The Case of 3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical intermediate in the synthesis of several pharmaceuticals. chemicalbook.comlookchem.com Its preparation with high enantiomeric purity is of paramount importance, leading to the development of multiple synthetic routes.

Multi-step Reaction Sequences for Boc-Protected Analogues

The tert-butoxycarbonyl (Boc) protecting group is frequently used in the synthesis of this key intermediate to enhance stability and prevent unwanted side reactions involving the amino group. The synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid often begins with a precursor such as (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester. chemicalbook.comchemicalbook.com This ester is then hydrolyzed, typically using a base like lithium hydroxide in a solvent mixture such as methanol (B129727) and water. lookchem.comchemicalbook.com After hydrolysis, the reaction mixture is acidified to a pH of 2-4 to protonate the carboxylate, allowing for the isolation of the final product. chemicalbook.comchemicalbook.com

The introduction of the Boc group itself can be achieved by reacting (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like triethylamine. google.com The choice of solvent can influence the purity of the product, with solvents like methyl t-butyl ether showing better control over the formation of condensation impurities compared to toluene (B28343). google.com

| Precursor | Reagents | Product | Purity |

| (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Boc-anhydride, triethylamine, methyl t-butyl ether | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 99.8% google.com |

| (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester | LiOH·H₂O, Methanol, Water; then HCl | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | High chemicalbook.comchemicalbook.com |

Ring-Opening Reactions of Aziridine Derivatives in Controlled Synthesis

As previously mentioned in the context of chiral pool synthesis, the ring-opening of aziridines provides a stereocontrolled route to 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The synthesis starts from a chiral precursor like (S)-serine, which is converted into an N- and O-protected (R)-aziridin-2-methanol. researchgate.net

The pivotal step is the nucleophilic attack of a Grignard reagent, specifically (2,4,5-trifluorophenyl)magnesium bromide, on the aziridine ring. researchgate.netresearchgate.net This reaction proceeds with high regioselectivity, opening the three-membered ring to install the trifluorophenylmethyl group at the desired position while retaining the stereochemical integrity established by the starting material. researchgate.net This strategy effectively transfers the chirality from (S)-serine to the final product, demonstrating a controlled and efficient synthesis.

Enzymatic Deracemization and Resolution Methods

Enzymatic methods offer a highly selective and environmentally friendly alternative for obtaining enantiomerically pure compounds. For the synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, enzymatic processes can be employed for either resolution of a racemic mixture or for direct asymmetric synthesis.

One such method utilizes a transaminase enzyme. This biocatalyst can ensure high stereoselectivity, producing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with an enantiomeric excess greater than 99%. Enzymatic deracemization is another powerful technique where one enantiomer of a racemic mixture is selectively converted into the other, theoretically allowing for a 100% yield of the desired enantiomer. While specific deracemization protocols for this exact compound are not detailed in the provided context, the principle has been applied to related fluorinated arylcarboxylic acids, demonstrating the potential of this approach. mdpi.com These enzymatic methods are advantageous due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to some classical chemical methods.

Green Chemistry and Sustainable Synthetic Approaches in Fluorinated Butanoic Acid Production

The production of complex fluorinated molecules, including trifluorophenylbutanoic acid derivatives, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. For the synthesis of fluorinated butanoic acids, key sustainable approaches include the adoption of flow chemistry, biocatalysis, and the use of greener solvents.

Flow Chemistry

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to address many of the challenges associated with traditional batch production of fluorinated compounds. beilstein-journals.org Fluorination reactions often involve hazardous reagents and intermediates, such as fluorine gas or hydrogen fluoride (B91410), which are difficult to handle safely in large-scale batch reactors. vapourtec.com Flow microreactor systems offer a safer, more efficient, and highly controlled environment for these transformations. beilstein-journals.org

The primary advantages of flow chemistry in this context include superior control over reaction parameters like temperature, pressure, and residence time, leading to more efficient mass and energy transfer. pharmtech.com This precise control can significantly improve reaction yields and selectivities while minimizing the formation of byproducts. pharmtech.com Furthermore, the small reactor volumes inherent to flow systems drastically reduce the quantity of hazardous materials present at any given moment, which greatly enhances the safety profile of the process. beilstein-journals.orgpharmtech.com This technology is particularly well-suited for handling toxic and corrosive reagents commonly used in fluorination. pharmtech.com Research is ongoing to optimize flow chemistry for reactions that involve solid reagents and to combine it with newer trifluoromethylation techniques to create low-cost, effective routes to complex fluorinated molecules. pharmtech.com

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents. | Enhanced safety due to small reaction volumes and contained systems. | vapourtec.compharmtech.com |

| Process Control | Difficult to control temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. | beilstein-journals.org |

| Efficiency & Yield | Can suffer from lower yields and selectivity due to poor control. | Improved yields and selectivity through optimized reaction conditions. | pharmtech.com |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Easier and more predictable scalability by running the system for longer periods. | rsc.org |

| Reagent Handling | Difficult and hazardous handling of toxic gases and corrosive liquids. | Safer handling of hazardous reagents within a closed, automated system. | researchgate.net |

Biocatalysis

Biocatalysis leverages enzymes and whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. The integration of biocatalytic steps into the synthesis of fluorinated compounds offers significant advantages by reducing the environmental footprint and enabling transformations that are difficult to achieve with traditional chemistry. polimi.it

For the synthesis of chiral β-amino acids, which are structurally related to fluorinated butanoic acids and are key intermediates for pharmaceuticals, chemo-enzymatic routes have been successfully developed. polimi.it These processes utilize enzymes such as transaminases, reductases, oxidases, and lyases to achieve high enantiomeric purity. polimi.itillinois.edu For instance, the synthesis of precursors for the antidiabetic drug sitagliptin, which contains a trifluorophenyl moiety, has been demonstrated using biocatalytic reductive amination and transamination. polimi.it This approach starts from a simple aldehyde precursor and can produce the target molecule in fewer steps and with higher yields compared to purely chemical methods. polimi.it The use of enzymes from microbial sources, which can be engineered for improved stability and activity, expands the toolbox for producing complex fluorinated molecules sustainably. illinois.edunih.gov

| Biocatalytic Approach | Enzyme Class | Transformation Example | Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination | Dehydrogenases (e.g., D-amino acid dehydrogenase) | Conversion of a ketoacid to a D-amino acid. | High stereoselectivity, mild reaction conditions. | polimi.it |

| Transamination | Transaminases (e.g., D-amino acid transaminase) | Transfer of an amino group from a donor to a ketoacid acceptor. | Excellent enantiomeric excess (>99%), green process. | polimi.itillinois.edu |

| Deracemization | Oxidases and Dehydrogenases | Conversion of a racemic mixture to a single enantiomer. | Potentially 100% theoretical yield of the desired enantiomer. | polimi.it |

| Hydroamination | Lyases | Formal selective addition of ammonia (B1221849) across a C=C double bond. | Fully biocatalytic conversion from cinnamic acid derivatives. | polimi.it |

Sustainable Solvents

A major focus of green chemistry is the reduction or replacement of hazardous organic solvents, which account for a significant portion of the mass and environmental impact in fine chemical and pharmaceutical production. acs.orgscienceopen.com The development and application of "green solvents" are crucial for the sustainable production of fluorinated butanoic acids. These alternative solvents are characterized by lower toxicity, biodegradability, and derivation from renewable resources. iaph.in

Promising green solvent alternatives include water, supercritical fluids (like CO2), ionic liquids (ILs), and deep eutectic solvents (DES). scienceopen.com Natural Deep Eutectic Solvents (NADES), formed from mixtures of natural compounds like choline (B1196258) chloride and urea, are particularly attractive due to their low cost, biodegradability, and high solubilizing power for a range of compounds. researchgate.net The choice of solvent can dramatically affect the outcome and sustainability of a reaction. scienceopen.com For example, replacing a toxic solvent like toluene with a bio-based alternative such as 2-MeTHF (2-Methyltetrahydrofuran) can significantly improve the environmental profile of a synthesis step without compromising yield. nih.gov While the ideal green reaction would use no solvent at all, the appropriate selection of a benign solvent medium is a critical step toward more sustainable chemical manufacturing. scienceopen.com

| Green Solvent Class | Examples | Key Advantages | Reference |

|---|---|---|---|

| Water | H₂O | Non-toxic, non-flammable, inexpensive. | scienceopen.com |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily removed, tunable properties. | iaph.in |

| Ionic Liquids (ILs) | Imidazolium- or Cholinium-based salts | Negligible vapor pressure, high thermal stability, tunable. | scienceopen.com |

| Deep Eutectic Solvents (DES) / NADES | Choline chloride:Urea, Choline chloride:Carboxylic acids | Biodegradable, low cost, simple preparation, high solubilization power. | iaph.inresearchgate.net |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Derived from renewable resources, often biodegradable. | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Trifluorophenylbutanoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(2,3,4-Trifluorophenyl)butanoic acid, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the methyl protons.

The chemical shift (δ) of the carboxylic acid proton (-COOH) is typically found far downfield, often above 10 ppm, and may appear as a broad singlet. The methine proton (CH), being adjacent to both the aromatic ring and the carbonyl group, would resonate at a lower field compared to a simple alkyl proton. The electron-withdrawing effect of the trifluorophenyl group further shifts this signal downfield. The methylene protons (-CH₂) of the ethyl group are diastereotopic and would ideally appear as a complex multiplet due to coupling with both the methine and the methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet at the highest field (most upfield) due to coupling with the adjacent methylene protons. The aromatic region would show complex multiplets resulting from the two hydrogens on the trifluorophenyl ring, with their chemical shifts and splitting patterns influenced by coupling to each other and to the neighboring fluorine atoms. docbrown.infocompoundchem.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 10.0 | Broad Singlet (s) | N/A |

| Ar-H | 6.8 - 7.5 | Multiplet (m) | J(H-H), J(H-F) |

| -CH- | 3.5 - 4.0 | Triplet (t) | ~7.5 |

| -CH₂- | 1.8 - 2.2 | Multiplet (m) | ~7.5 |

| -CH₃ | 0.8 - 1.2 | Triplet (t) | ~7.5 |

Note: Predicted values are based on analogous structures such as 2-phenylbutyric acid and butanoic acid. Actual values may vary depending on solvent and experimental conditions. docbrown.infochemicalbook.comwiredchemist.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. savemyexams.com In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp peak. compoundchem.comyoutube.com For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded and appears furthest downfield (170-185 ppm). compoundchem.comoregonstate.edu The carbons of the aromatic ring will appear in the range of 110-160 ppm. The signals for the three fluorine-bearing carbons will exhibit large C-F coupling constants, which can be a key diagnostic feature. The methine carbon of the chiral center, the methylene carbon, and the methyl carbon will appear at progressively higher fields (further upfield). docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C =O | 170 - 185 | Carbonyl carbon, typically a singlet. |

| Ar-C -F | 140 - 160 | Large ¹J(C-F) coupling. |

| Ar-C -H / Ar-C -C | 110 - 140 | Complex signals with C-F and C-H couplings. |

| -C H- | 40 - 55 | Methine carbon at the chiral center. |

| -C H₂- | 20 - 35 | Methylene carbon. |

| -C H₃ | 10 - 20 | Methyl carbon. |

Note: Predicted values are based on general chemical shift ranges and data from related phenylalkanoic acids. docbrown.infochemicalbook.com

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful and sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, which minimizes signal overlap. azom.comnih.govhuji.ac.ilwikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals in the aromatic region, one for each of the chemically non-equivalent fluorine atoms at the 2, 3, and 4 positions of the phenyl ring.

The precise chemical shifts are highly sensitive to the electronic environment. biophysics.org The signals will exhibit complex splitting patterns due to both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings. thermofisher.com The coupling constants (J-values) provide valuable information about the relative positions of the fluorine and hydrogen atoms on the ring. For instance, ortho, meta, and para F-F couplings have characteristic ranges, aiding in the definitive assignment of the fluorine signals. wikipedia.org

Table 3: Predicted ¹⁹F NMR Characteristics for this compound

| Fluorine Assignment | Predicted Multiplicity | Expected Couplings |

| F-2 (ortho) | Doublet of doublets (dd) | J(F2-F3), J(F2-H6) |

| F-3 (meta) | Doublet of doublets (dd) or Triplet (t) | J(F3-F2), J(F3-F4) |

| F-4 (para) | Doublet of doublets (dd) | J(F4-F3), J(F4-H5) |

Note: The exact multiplicity can be more complex due to smaller long-range couplings. Assignments are based on general principles of ¹⁹F NMR spectroscopy. azom.comthermofisher.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound. ekb.eg Reversed-phase HPLC is typically employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water (acidified with formic or trifluoroacetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

A gradient elution method, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture. Detection is commonly performed using a UV detector, set to a wavelength where the trifluorophenyl chromophore absorbs strongly. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. researchgate.net UPLC, by using smaller stationary phase particles, offers faster analysis times and improved resolution compared to conventional HPLC.

Since this compound possesses a chiral center at the second carbon of the butanoic acid chain, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. heraldopenaccess.usnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com

Commonly used CSPs for resolving acidic chiral compounds include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), macrocyclic antibiotics, or Pirkle-type phases. nih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), and additives can be optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram, providing a crucial measure of the optical purity of the material. uma.esresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique bombards the molecule with electrons, leading to ionization and the formation of a molecular ion (M+). The exact mass of this ion provides a highly accurate molecular weight. For this compound, with the chemical formula C10H9F3O2, the monoisotopic mass is calculated to be 218.05546401 Da. nih.gov

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of this fragmentation is predictable and characteristic of the molecule's structure. Analysis of these fragments helps to confirm the arrangement of atoms within the molecule.

For carboxylic acids like this compound, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org A significant fragmentation event is the McLafferty rearrangement, which is characteristic of carboxylic acids and results in the formation of a stable, neutral alkene and a charged enol fragment. docbrown.info

Key expected fragments for this compound would include:

Loss of the carboxylic acid group: Cleavage of the bond between the alpha-carbon and the carboxyl group, resulting in a fragment corresponding to [M - COOH]+.

Alpha-cleavage: Breakage of the bond between the ethyl group and the chiral carbon.

Fragments corresponding to the trifluorophenyl ring: The stable aromatic ring would likely appear as a prominent fragment in the spectrum.

| m/z Value (Da) | Corresponding Fragment | Description |

|---|---|---|

| 218.06 | [C10H9F3O2]+ | Molecular Ion (M+) |

| 189.06 | [C9H8F3]+ | Loss of the formyl group (-CHO) |

| 173.03 | [C8H6F3]+ | Loss of the carboxylic acid group (-COOH) |

| 131.02 | [C6H2F3]+ | Trifluorophenyl fragment |

Other Spectroscopic Methods, e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to the different functional groups.

For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands that confirm its structure:

A very broad and strong absorption band for the O-H stretch of the carboxylic acid group, typically appearing in the range of 3300-2500 cm⁻¹. docbrown.inforesearchgate.net

A sharp and intense absorption band for the C=O (carbonyl) stretch of the carboxylic acid, usually found between 1760 and 1690 cm⁻¹. researchgate.net

Strong absorption bands corresponding to the C-F stretches of the trifluorophenyl group, typically located in the fingerprint region between 1400 and 1000 cm⁻¹.

Absorption bands for C-H stretching from the aromatic ring and the aliphatic butane (B89635) chain.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch, broad | 3300 - 2500 |

| C-H (Aromatic/Aliphatic) | Stretch | 3100 - 2850 |

| C=O (Carboxylic Acid) | Stretch, strong | 1760 - 1690 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-F (Aryl Fluoride) | Stretch, strong | 1400 - 1000 |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, fluorine) within a compound. This analysis provides a direct confirmation of the empirical and molecular formula of the synthesized compound. For a pure sample of this compound (C10H9F3O2), the experimentally determined percentages should closely match the theoretically calculated values.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. This verification is crucial for confirming the purity and identity of a newly synthesized compound.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 55.07% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.16% |

| Fluorine | F | 18.998 | 3 | 56.994 | 26.13% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.67% |

| Total | 218.174 | 100.00% |

Computational and Theoretical Chemistry Studies on Trifluorophenylbutanoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of novel compounds. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the distribution of electrons within a molecule, which governs its chemical behavior. For 2-(2,3,4-Trifluorophenyl)butanoic acid, these calculations can reveal how the strongly electronegative fluorine atoms influence the electron density of the phenyl ring and the carboxylic acid group.

The presence of fluorine atoms generally enhances the chemical stability of organic molecules. nih.gov Quantum chemical studies on fluorinated compounds often show a significant impact on the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. In fluorinated compounds, the high electronegativity of fluorine can lower both HOMO and LUMO energy levels, potentially altering the molecule's reactivity profile compared to its non-fluorinated analogs. nih.gov

For instance, studies on fluorinated phenylthiophenes using DFT have shown that fluorine substitution has a "fine-tuning effect" on the electronic properties. researchgate.net Similarly, for this compound, quantum calculations would likely show a polarization of the C-F bonds, leading to a more electrophilic character of the phenyl ring and influencing the acidity of the butanoic acid moiety.

Conformational Analysis and Stereochemical Predictions of Butanoic Acid Derivatives

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis of butanoic acid derivatives involves identifying the stable arrangements of atoms that result from rotation around single bonds. For this compound, the key rotatable bonds are those connecting the phenyl ring to the butanoic acid chain and the bonds within the chain itself.

Computational methods can be used to map the potential energy surface of the molecule as a function of these rotations, identifying low-energy conformers that are most likely to exist. Studies on similar molecules, such as other fluorinated carboxylic acids, have successfully used these methods to identify dominant conformers. For example, a spectroscopic and quantum chemical study of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed the presence of two dominant conformers in the gas phase. illinois.eduresearchgate.net For butanoic acid derivatives, the orientation of the carboxylic acid group and the phenyl ring are critical. In the case of threo-2,3,4-triphenylbutyric acid, the specific conformation of the molecule dictates its ability to undergo cyclization. testbook.com

Stereochemistry is another crucial aspect, as this compound possesses a chiral center at the second carbon of the butanoic acid chain. This means it can exist as two enantiomers (R and S forms). Computational methods can help predict the relative stabilities of these stereoisomers and their different conformers, which is vital as different enantiomers of a drug can have vastly different biological activities.

Prediction of Molecular Descriptors Relevant to Chemical Behavior and Interactions (e.g., Topological Polar Surface Area (TPSA), LogP, Number of Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity and pharmacokinetic properties of compounds. Key descriptors include:

Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov A lower TPSA value generally corresponds to better membrane permeability.

LogP : This value represents the logarithm of the partition coefficient of a compound between octanol (B41247) and water, indicating its lipophilicity or hydrophobicity. LogP is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Number of Rotatable Bonds : This descriptor counts the number of single bonds that allow for free rotation. A higher number of rotatable bonds often correlates with greater conformational flexibility, which can impact binding to a biological target, but excessive flexibility can be detrimental to bioavailability. nih.gov

These descriptors can be readily calculated using computational software. For a molecule like this compound, the presence of the carboxylic acid group contributes significantly to its TPSA, while the trifluorophenyl ring influences its LogP value.

Below is a table of predicted molecular descriptors for this compound and a related compound for comparison.

| Compound Name | Molecular Formula | TPSA (Ų) | XLogP3 | Number of Rotatable Bonds |

| 2,2,3-Trifluorobutanoic acid | C4H5F3O2 | 37.3 | 1.2 | 2 |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | 63.3 | -1.2 | 4 |

Data sourced from PubChem. nih.govlgcstandards.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility of a reaction, the stability of intermediates, and the factors that control the reaction's outcome.

For the synthesis of this compound, computational methods could be used to explore different synthetic routes. For example, if the synthesis involves a nucleophilic substitution or a cross-coupling reaction, DFT calculations can model the transition states to determine the activation energy, which is related to the reaction rate. This can help in optimizing reaction conditions such as temperature, solvent, and catalyst. While specific studies on this molecule are not prevalent, the general methodology is widely applied in organic chemistry to understand complex reaction mechanisms.

In Silico Studies of Related Analogues for Potential Biological Activity (Methodology Focus)

In silico methods are computational techniques used to predict the biological activity of molecules before they are synthesized and tested in a laboratory. This approach significantly accelerates the drug discovery process by prioritizing compounds that are most likely to be active and have favorable drug-like properties. nih.gov

The primary methodologies include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. The "binding affinity," often expressed as a docking score or binding energy, can be calculated to estimate the strength of the interaction. For analogues of this compound, docking studies could be performed against various enzymes to predict potential inhibitory activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building a model with known active and inactive compounds, the activity of new, untested molecules can be predicted. mdpi.com

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to screen large databases of virtual compounds to find new potential drug candidates.

ADME/Tox Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. researchgate.net This helps in identifying compounds that are likely to have poor pharmacokinetic profiles or be toxic at an early stage.

The fluorination of molecules is a common strategy in drug design as it can improve metabolic stability and binding affinity. acs.org Therefore, in silico studies of fluorinated butanoic acid derivatives are a promising avenue for discovering new therapeutic agents.

Density Functional Theory (DFT) Studies on Fluorinated Organic Compounds

Density Functional Theory (DFT) is a quantum mechanical method that is particularly well-suited for studying the electronic properties of molecules. yu.edu.jo It is widely used to investigate the structure, stability, and reactivity of organic compounds, including those containing fluorine. nih.gov

DFT calculations can provide a wealth of information about fluorinated molecules:

Optimized Geometries : DFT can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. researchgate.net

Vibrational Frequencies : Calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure of a synthesized compound. researchgate.netjcdronline.org

Electronic Properties : DFT is used to calculate properties such as dipole moments, polarizability, and electrostatic potential maps. The electrostatic potential map can visualize the electron-rich and electron-poor regions of a molecule, which is useful for predicting intermolecular interactions. nih.gov

Thermodynamic Properties : DFT can be used to calculate thermodynamic data such as enthalpy, entropy, and Gibbs free energy, which are important for understanding the stability of different conformers and the thermodynamics of reactions. nih.gov

Derivatization and Functionalization of Trifluorophenylbutanoic Acid Scaffolds for Research Purposes

Modification of the Carboxylic Acid Moiety (e.g., esterification, amidation, hydrolysis)

The carboxylic acid group is a primary site for derivatization, offering straightforward routes to esters and amides, and can be regenerated through hydrolysis.

Esterification:

The conversion of 2-(2,3,4-trifluorophenyl)butanoic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. The choice of alcohol can be varied to introduce a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

For instance, the reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-(2,3,4-trifluorophenyl)butanoate. The general reaction is as follows:

Alternative methods for esterification that proceed under milder conditions include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, facilitating its reaction with an alcohol.

Amidation:

The synthesis of amides from this compound is a key transformation for creating analogues with altered biological activities and physical properties. Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires high temperatures. More commonly, the carboxylic acid is first activated. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine.

Alternatively, peptide coupling reagents are widely used for amide bond formation under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and minimize side reactions. The general scheme for amidation using a coupling agent is:

Hydrolysis:

The hydrolysis of esters and amides of this compound back to the parent carboxylic acid is a fundamental reaction. Ester hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Amide hydrolysis is generally more difficult than ester hydrolysis and typically requires more forcing conditions, such as prolonged heating with strong acid or base.

| Reaction | Reagents and Conditions | Product Type | General Notes |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') | Reversible reaction; often requires removal of water to drive to completion. |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, HATU) or conversion to acyl chloride | Amide (R-CONR'R'') | A wide variety of amines can be used, leading to a diverse library of amides. |

| Hydrolysis (Ester) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Base-catalyzed hydrolysis (saponification) is irreversible. |

| Hydrolysis (Amide) | Strong Acid or Base, Prolonged Heat | Carboxylic Acid | Amides are generally more stable to hydrolysis than esters. |

Functionalization of the Trifluorophenyl Ring for Expanded Chemical Space

The 2,3,4-trifluorophenyl ring, while generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms, can undergo nucleophilic aromatic substitution (SNAr). The fluorine atoms can act as leaving groups when the ring is attacked by strong nucleophiles. The positions ortho and para to the butanoic acid substituent are the most likely sites for substitution.

Common nucleophiles for SNAr reactions on polyfluorinated aromatic rings include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) could potentially lead to the replacement of a fluorine atom with a methoxy (B1213986) group. The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Recent advances in C-H functionalization offer another avenue for modifying the trifluorophenyl ring. Transition-metal-catalyzed reactions can enable the direct introduction of various functional groups at specific C-H positions, although this can be challenging on an electron-deficient ring.

Introduction of Additional Chiral Centers or Functional Groups to the Butanoic Acid Chain

The butanoic acid chain provides further opportunities for structural modification. The carbon atom alpha to the carboxylic acid (C2) is a chiral center. Diastereoselective reactions can be employed to introduce additional stereocenters. For example, the enolate of a this compound ester could be alkylated with an electrophile. The stereochemical outcome of such a reaction can be controlled by the use of chiral auxiliaries or catalysts.

Functional groups can also be introduced at other positions along the butanoic acid chain. For instance, α-bromination of the carboxylic acid using N-bromosuccinimide (NBS) and a catalytic amount of acid would introduce a bromine atom at the C2 position. This bromide can then be displaced by various nucleophiles to introduce a range of functionalities.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies (e.g., Menthyl 3-Amino-4-(2,4,5-trifluorophenyl)butyrate)

A key application of derivatization is the synthesis of analogues for SAR studies, which are crucial for understanding how chemical structure relates to biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features required for a desired biological effect.

A relevant example, although based on a closely related scaffold, is the synthesis of Menthyl 3-Amino-4-(2,4,5-trifluorophenyl)butyrate. nih.gov In this study, the parent compound, 3-amino-4-(2,4,5-trifluorophenyl)butyric acid, a key structural component of the antidiabetic drug sitagliptin (B1680988), was esterified with menthol (B31143). nih.gov Menthol was chosen not only to create an ester prodrug but also because it is known to promote transdermal absorption and possesses hypoglycemic effects. nih.gov

The synthesis involved the direct esterification of 3-amino-4-(2,4,5-trifluorophenyl)butyric acid with menthol. This modification led to a new chemical entity with significant antidiabetic activity in a mouse model of type II diabetes. nih.gov This example highlights how modification of the carboxylic acid moiety can be a powerful strategy in drug discovery to create new therapeutic candidates with improved properties. nih.gov

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Role of 3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a pivotal intermediate in the manufacture of a class of oral antihyperglycemic agents known as gliptins, or DPP-4 inhibitors. nih.govdiva-portal.orgchemicalbook.com These drugs are instrumental in the management of type 2 diabetes mellitus by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) synthesis and suppresses glucagon (B607659) secretion. nih.govdiva-portal.orgnih.gov The trifluorophenyl moiety of the butanoic acid intermediate is known to occupy the S1 pocket of the DPP-4 enzyme active site, a key interaction for the inhibitory activity of the final drug molecule. nih.gov

The primary application of this intermediate is in the synthesis of Sitagliptin (B1680988), the first DPP-4 inhibitor to receive FDA approval. chemicalbook.comlookchem.com However, its utility extends to the development of other analogues and novel inhibitors. For instance, it is a key component in the synthesis of Neogliptin, a potent inhibitor where the butanoic acid fragment is coupled with a 2-azabicyclo[2.2.1]heptane moiety. nih.govdiva-portal.org It has also been used to create 1,2,3-triazole analogues of Sitagliptin and other potential multi-target drug candidates by combining it with different molecular scaffolds like menthol (B31143). mdpi.comnih.gov

Convergent synthesis is a preferred strategy in pharmaceutical manufacturing for its efficiency and ability to maximize yields. This approach involves synthesizing different complex fragments of the target molecule separately and then coupling them together in the final stages. The synthesis of DPP-4 inhibitors like Sitagliptin exemplifies this strategy, with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid serving as one of the key fragments. researchgate.net

The general convergent approach involves:

Preparation of the β-amino acid fragment : This involves the synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, often with the amino group protected.

Preparation of the heterocyclic fragment : For Sitagliptin, this is 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comgoogle.comtriazolo[4,3-a]pyrazine. researchgate.netgoogle.com

Coupling : The protected butanoic acid intermediate is condensed with the heterocyclic amine using a coupling agent. google.com

Deprotection : The protecting group on the amino function is removed to yield the final active pharmaceutical ingredient. google.com

This method allows for the independent optimization and purification of each fragment before the crucial coupling step, which is a hallmark of an efficient convergent synthesis. researchgate.netnih.gov

The commercial success of Sitagliptin has driven the development of highly optimized and efficient industrial-scale processes for its key butanoic acid intermediate. Merck, the originator of Sitagliptin, developed a first-generation manufacturing process that involved an eight-step chemical route. nih.gov This process utilized a ruthenium-catalyzed asymmetric hydrogenation to establish the critical chiral center. nih.gov

Subsequent research focused on improving efficiency and sustainability, leading to more advanced, greener synthetic routes. A notable second-generation process involves a three-step, one-pot synthesis. nih.gov More recent innovations have centered on biocatalysis. Multi-enzyme cascade systems have been designed for the gram-scale synthesis of the sitagliptin intermediate. nih.gov These enzymatic strategies can offer high stereoselectivity and operate under milder conditions compared to traditional chemical methods, representing a significant advancement in industrial production. nih.govnih.gov Processes have been developed that yield the desired product with high purity (HPLC quality >99%) after crystallization, suitable for large-scale manufacturing. google.com

Potential as Building Blocks for Other Fluorinated Pharmaceutical Scaffolds and Trifluoromethyl Group-Containing Drugs

The incorporation of fluorine atoms or trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. ossila.com Consequently, fluorinated compounds like 2-(2,3,4-trifluorophenyl)butanoic acid and its derivatives are highly valuable building blocks for a wide range of pharmaceutical scaffolds beyond DPP-4 inhibitors. nih.govbiesterfeld.no

The trifluorophenyl group is a bioisostere for other aromatic systems and can be used to modulate the electronic and conformational properties of a lead compound. The butanoic acid backbone provides a versatile scaffold for introducing further chemical diversity. Its potential applications include the synthesis of:

Novel enzyme inhibitors : The core structure can be adapted to target other proteases or enzymes where interactions with a fluorinated phenyl ring are beneficial.

Anticancer and anti-inflammatory agents : Fluorine substitution is a common feature in many modern drugs for these therapeutic areas. ossila.com

Central Nervous System (CNS) drugs : The increased lipophilicity imparted by fluorine can aid in crossing the blood-brain barrier.

The strategic use of such building blocks remains a dominant approach in modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships in the development of new therapeutic agents. nih.gov

Future Perspectives and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Underexplored Isomers, including 2-(2,3,4-Trifluorophenyl)butanoic acid

While certain isomers of trifluorophenyl-substituted acids may be accessible, many remain underexplored due to synthetic challenges. Future research will likely focus on developing versatile and modular synthetic routes to access a wider range of these compounds. One promising avenue is the use of electricity in organic synthesis to create valuable carboxylic acids from carbon dioxide. hokudai.ac.jp Researchers have successfully synthesized various fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and CO2 using organic electrolysis, a method that could be adapted for isomers of trifluorophenyl)butanoic acid. hokudai.ac.jp

Another approach involves the development of cascade reactions, which allow for multiple bond-forming events to occur in a single operation from simple starting materials. sciencedaily.com This strategy, likened to "molecular origami," can generate complex di- and trifluorinated molecules, potentially reducing steps, costs, and waste associated with traditional multi-step syntheses. sciencedaily.com Furthermore, novel annulation strategies, such as those involving azaoxyallyl cations to create key building blocks, could open new pathways to complex fluorinated structures. mdpi.com The development of methods for the direct conversion of carbon-hydrogen (C-H) bonds in carboxylic acids to carbon-fluorine (C-F) bonds also represents a significant leap forward, offering new retrosynthetic disconnections for synthesizing complex fluorinated molecules. chemeurope.com

Advanced Catalyst Development for Highly Enantioselective Transformations of Fluorinated Building Blocks

The synthesis of single-enantiomer fluorinated compounds is of paramount importance, as biological activity is often confined to one stereoisomer. Consequently, a major research thrust is the development of advanced catalysts for enantioselective fluorination. organicreactions.org Significant progress has been made using transition metal catalysts, organocatalysts, and phase transfer catalysis. organicreactions.org

Early advances utilized transition metal enolates with chiral ligands to create a rigid chiral environment for fluorination. nih.govacs.org Various metal/ligand combinations have been explored with considerable success. For instance, chiral palladium complexes have been used for the enantioselective fluorination of α-cyano esters, achieving high yields and excellent enantiomeric excesses (85–99% ee). nih.govacs.org Similarly, catalysts derived from copper and nickel complexes with ligands like bis(oxazoline) and DBFOX-Ph have demonstrated extremely high levels of enantioselectivity (up to 99% ee) in the fluorination of β-ketoesters. nih.govacs.org

More recently, organocatalysis has emerged as a powerful tool, avoiding the use of metals. Cinchona alkaloids, for example, have been used to catalyze the enantioselective fluorocyclization of indoles. acs.org The concept of chiral anion phase-transfer catalysis, where chiral phosphate (B84403) anions guide the fluorination of alkenes, has also proven effective for generating tertiary and quaternary C-F bonds with high enantioselectivity. pnas.org

| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Palladium / BINAP derivative | β-ketoesters | NFSI | High | nih.gov |

| Palladium / Cationic complex | α-cyano esters | NFSI | 85–99% | nih.govacs.org |

| Copper / Bis(oxazoline) | β-ketoesters | N/A | >80% | nih.govacs.org |

| Nickel / DBFOX-Ph | Cyclic β-ketoesters | N/A | 93–99% | acs.org |

| Cinchona Alkaloids | Indoles (Fluorocyclization) | Selectfluor | High | acs.orgchimia.ch |

| Chiral Phosphate Anion | Alkenes | Selectfluor derivative | Good to Excellent | pnas.org |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Complex Fluorinated Molecules

One key application is in predicting the reactivity of fluorinating reagents. ML models have been developed to quantitatively predict the fluorination strength of various N-F reagents, a task that is typically resource-intensive and expensive to determine experimentally. rsc.org For instance, a neural network algorithm using a SMILES-based molecular encoding approach successfully predicted the "fluorine plus detachment values" for numerous N-F reagents. rsc.org

Development of Biocatalytic Approaches for the Asymmetric Synthesis of Fluorinated Butanoic Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high efficiency. acs.org The use of enzymes for the asymmetric synthesis of fluorinated compounds is a rapidly growing area of research. the-innovation.org Enzymes such as hydrolases, lipases, and reductases are being employed for the kinetic resolution of racemic fluorinated compounds and for the direct asymmetric synthesis of chiral fluorinated building blocks. chimia.chchemrxiv.orgmdpi.com

For example, hydrolase-catalyzed kinetic resolution has been successfully applied to fluorinated 3-arylcarboxylic acid esters. mdpi.comresearchgate.net In these processes, enzymes like Amano PS lipase (B570770) selectively hydrolyze one enantiomer (e.g., the S-enantiomer), leaving the other (R-enantiomer) unreacted, both in high enantiomeric purity. mdpi.comresearchgate.net This approach provides access to both enantiomers of the target acid. chimia.ch

Researchers are also exploring the use of enzymes for carbon-carbon bond formation to construct chiral fluorinated molecules. The type II pyruvate (B1213749) aldolase (B8822740) HpcH, along with its engineered variants, has been shown to catalyze the addition of β-fluoro-α-ketoacids to various aldehydes. nih.gov This reaction provides access to enantiopure secondary or tertiary fluorides, which are challenging synthetic targets. nih.gov Furthermore, ene reductases are being used for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, yielding enantioenriched chiral fluoroalkanes and α-fluoroesters. chemrxiv.org The development of multi-enzyme systems and the engineering of enzymes with novel specificities will continue to expand the toolbox for producing complex chiral molecules like this compound. acs.orgresearchgate.net

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Hydrolases / Lipases (e.g., Amano PS) | Kinetic Resolution | Racemic fluorinated arylcarboxylic esters | Enantiopure (S)-acid and (R)-ester | High enantioselectivity (ee ≥99%) | mdpi.comresearchgate.netresearchgate.net |

| Aldolases (e.g., HpcH) | Asymmetric C-C Bond Formation | β-fluoro-α-ketobutyrate + Aldehyde | Enantiopure secondary/tertiary fluorides | Atom-economical access to complex C-F motifs | nih.gov |

| Ene Reductases | Asymmetric Reduction | α-fluoroenones / α-fluoroenoates | Enantioenriched fluoroalkanes / fluoroesters | High yield and selectivity | chemrxiv.org |

| Halide Methyltransferases (HMT) | Fluoromethylation | S-adenosyl-homocysteine + Fluoromethyliodide | Fluoroalkylated small molecules | Enzymatic fluoroalkylation | acs.orgthe-innovation.org |

Investigation of Alternative Fluorination Strategies for Butanoic Acid Frameworks

The direct and selective introduction of fluorine onto a molecular scaffold remains a central challenge in organofluorine chemistry. alfa-chemistry.com Research into alternative fluorination strategies is focused on developing new reagents and methods that offer improved safety, selectivity, and functional group tolerance compared to traditional approaches. chinesechemsoc.org

One major area of innovation is the development of novel fluorinating agents. While traditional reagents like DAST have limitations, newer agents such as AlkylFluor and PyFluor have been developed for the deoxyfluorination of alcohols, offering greater selectivity and safety. organic-chemistry.org For electrophilic fluorination, reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling. mdpi.com

Decarboxylative fluorination has emerged as a powerful strategy for converting readily available carboxylic acids into alkyl fluorides. researchgate.netnih.gov This method involves the replacement of a carboxyl group with a fluorine atom. For instance, silver-catalyzed decarboxylative fluorination using Selectfluor® allows for the conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides under mild, aqueous conditions. organic-chemistry.orgresearchgate.net This radical-based method is compatible with a wide range of functional groups. organic-chemistry.org Another approach to forming acyl fluorides from carboxylic acids involves using potassium fluoride (B91410) (KF) in combination with highly electron-deficient fluoroarenes, offering a cost-effective alternative to other deoxyfluorination reagents. organic-chemistry.org These advanced strategies provide new tools for the late-stage functionalization of complex molecules and could be applied to butanoic acid frameworks to generate novel fluorinated analogs. nih.govorganic-chemistry.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.